4-(4-Methylbenzene-1-sulfonyl)-4,5-dihydro-1,3-oxazole
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Overview
Description
4-(4-Methylbenzene-1-sulfonyl)-4,5-dihydro-1,3-oxazole is an organic compound that features a sulfonyl group attached to a benzene ring, which is further connected to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzene-1-sulfonyl)-4,5-dihydro-1,3-oxazole typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate oxazole derivative. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves the chlorosulfonation of toluene to produce 4-methylbenzenesulfonyl chloride, which is then reacted with the oxazole derivative under controlled conditions . The process requires careful handling of reagents and control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylbenzene-1-sulfonyl)-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or amines can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide forms sulfonyl azides, while oxidation can produce sulfonic acids .
Scientific Research Applications
4-(4-Methylbenzene-1-sulfonyl)-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-(4-Methylbenzene-1-sulfonyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of 4-(4-Methylbenzene-1-sulfonyl)-4,5-dihydro-1,3-oxazole.
4-Methylbenzenesulfonic acid: Another related compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both a sulfonyl group and an oxazole ring, which confer distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
CAS No. |
914225-03-9 |
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Molecular Formula |
C10H11NO3S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C10H11NO3S/c1-8-2-4-9(5-3-8)15(12,13)10-6-14-7-11-10/h2-5,7,10H,6H2,1H3 |
InChI Key |
SNWAJEODHXMBQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2COC=N2 |
Origin of Product |
United States |
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